4-Methoxy-1,3,5-triazin-2-amin

Übersicht

Beschreibung

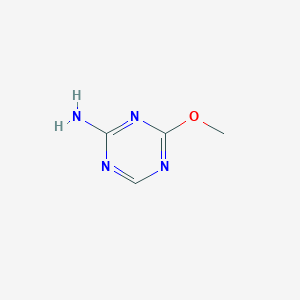

4-Methoxy-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. It is characterized by a triazine ring substituted with a methoxy group at the 4-position and an amino group at the 2-position. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and polymers.

Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research has explored its use in developing new pharmaceuticals, particularly as enzyme inhibitors and antimicrobial agents.

Industry: It is utilized in the production of herbicides, dyes, and other industrial chemicals.

Wirkmechanismus

Target of Action

The primary target of 4-Methoxy-1,3,5-triazin-2-amine is DNA gyrase , a type of topoisomerase found in bacteria . DNA gyrase plays a crucial role in bacterial DNA replication, making it an attractive target for antibacterial agents .

Mode of Action

This inhibition could result in the death of bacterial cells, contributing to the compound’s antibacterial activity .

Biochemical Pathways

Given its target, it likely impacts theDNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound could disrupt the unwinding of the DNA helix, a critical step in DNA replication .

Result of Action

The primary result of 4-Methoxy-1,3,5-triazin-2-amine’s action is the inhibition of bacterial growth. It has demonstrated encouraging inhibition of both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibacterial agents .

Action Environment

The action, efficacy, and stability of 4-Methoxy-1,3,5-triazin-2-amine can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents could affect its distribution and absorption in the body . Additionally, the compound’s stability could be affected by factors such as temperature and pH .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methoxy and amino groups

Industrial Production Methods: Industrial production of 4-Methoxy-1,3,5-triazin-2-amine often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance reaction efficiency, reduce reaction time, and improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The triazine ring is susceptible to nucleophilic attack, leading to substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, amines, and alcohols are commonly used under controlled temperature conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted triazines.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar structure with an additional methyl group.

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: A derivative with dimethyl substitution.

Uniqueness: 4-Methoxy-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

4-Methoxy-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family. Its structure features a methoxy group at the 4-position and an amino group at the 2-position of the triazine ring. This compound has attracted considerable attention due to its diverse biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : CHNO

- Molecular Weight : 142.13 g/mol

- Structure :

- Methoxy group (-OCH) enhances reactivity.

- Amino group (-NH) contributes to biological interactions.

The primary biological activity of 4-Methoxy-1,3,5-triazin-2-amine is attributed to its ability to inhibit key enzymes and interfere with cellular processes:

- Target Enzymes :

- DNA Gyrase : This enzyme is crucial for bacterial DNA replication. Inhibition leads to bacterial cell death, showcasing its potential as an antibacterial agent.

- Monoamine Oxidase (MAO) : Some derivatives exhibit significant MAO inhibitory activity, which is relevant for neuropharmacological applications .

Antimicrobial Activity

4-Methoxy-1,3,5-triazin-2-amine has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy is influenced by its solubility and stability in various environments:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 µg/mL |

| Escherichia coli | 18 | 75 µg/mL |

| Pseudomonas aeruginosa | 15 | 100 µg/mL |

This data indicates that the compound could serve as a potential candidate for developing new antibacterial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various in vitro assays. Notably, it has shown selective cytotoxicity against cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| PSN-1 (KRAS mutant) | 4.9 | Induces apoptosis |

| BxPC-3 (KRAS wild-type) | 8.0 | Alters glycolytic metabolism |

The effectiveness against KRAS mutant cells suggests a targeted approach in cancer therapy, particularly in pancreatic cancer models .

Study on Anticancer Efficacy

A study evaluated the effects of 4-Methoxy-1,3,5-triazin-2-amine on three-dimensional tumor spheroids derived from pancreatic ductal adenocarcinoma (PDAC). The results demonstrated:

- Enhanced oxygen consumption rates (OCR), indicating increased metabolic activity.

- Significant reduction in lactate production, suggesting altered metabolic pathways.

These findings underscore the compound's potential as an anticancer agent that targets metabolic dysregulation in tumors .

Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, derivatives of 4-Methoxy-1,3,5-triazin-2-amine were tested for their ability to inhibit PDK isoforms. The most potent derivatives showed IC values in the nanomolar range against PDK1 and PDK4, indicating strong selective inhibition that could be leveraged for therapeutic applications .

Eigenschaften

IUPAC Name |

4-methoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROXQTDIDGVYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.